Lapatinib Ditosylate

Descripción

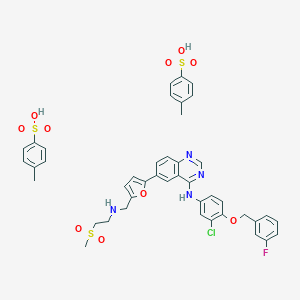

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClFN4O4S.2C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2*2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYXLGUQQFPJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H42ClFN4O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60959606 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388082-77-7, 388082-78-8 | |

| Record name | Lapatinib ditosylate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388082777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60959606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPATINIB DITOSYLATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WK72K94MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

DMSO/MeCN/Water Ternary System

EP2550269B1 introduces a crystallization method using DMSO, MeCN, and water to mitigate premature precipitation during polish filtration. Crude this compound is dissolved in DMSO at 60°C, followed by the addition of MeCN:water (3:1 v/v). Gradual cooling to 5°C at 0.5°C/min yields monohydrate crystals with a narrow particle size distribution (D90 < 50 μm). This approach resolves operational challenges associated with tetrahydrofuran (THF)/water systems, where the low solubility of Form I led to uncontrolled crystallization.

Recrystallization from DMF/Acetonitrile

EP3266773B1 discloses a method to convert anhydrous this compound to the monohydrate form using dimethylformamide (DMF) and acetonitrile. Anhydrous ditosylate (10 g) is dissolved in DMF (30 mL) at 70°C, followed by the addition of acetonitrile (60 mL). Hydration at 25°C for 12 hours produces monohydrate crystals with an X-ray powder diffraction (XRPD) pattern showing characteristic peaks at 2θ = 4.8°, 8.7°, and 18.0°.

Table 2: XRPD Peaks for this compound Polymorphs

| Form | 2θ Values (°) | Melting Point (°C) |

|---|---|---|

| Anhydrous | 4.8, 8.7, 11.2, 18.0, 18.9, 21.0, 22.3 | 246.14 |

| Monohydrate | 4.8, 6.8, 8.7, 11.2, 12.4, 14.5, 16.7 | 198–202 (dec.) |

Data sourced from EP3266773B1 and EMA assessment reports.

Analytical Method Validation for Quality Control

The Indonesian National Agency of Drug and Food Control developed a validated HPLC-DAD method using an XBridge® C8 column (250 × 4.6 mm, 5 μm) with a mobile phase of 10 mM pentane-1-sulfonic acid sodium salt and acetonitrile (65:35 v/v). Key validation parameters include:

-

Linearity : 0.06–0.18 mg/mL (R² = 1.000)

-

Accuracy : 99.23–100.77% recovery

-

Precision : RSD < 2.0% for intraday and interday assays

This method replaces C18 columns with C8 phases, reducing analysis time to 4.63 minutes while maintaining robustness.

Industrial-Scale Production Considerations

The European Medicines Agency (EMA) emphasizes critical quality attributes (CQAs) such as particle size distribution and dissolution rate. Fluidized bed granulation is preferred for tablet formulation due to lapatinib's poor aqueous solubility (0.007 mg/mL at pH 7). Specifications for commercial batches include:

-

Related substances : ≤0.5% for any individual impurity

-

Residual solvents : ≤0.5% for methanol or IPA

Stability studies confirm that this compound monohydrate remains chemically stable for 24 months at 25°C when protected from light .

Análisis De Reacciones Químicas

Tipos de Reacciones

Lapatinib ditosilato experimenta diversas reacciones químicas, incluidas reacciones de complejación, hidrólisis y sustitución .

Reactivos y Condiciones Comunes

Complejación: La β-ciclodextrina y la PVP K30 se utilizan comúnmente para formar complejos de inclusión con lapatinib ditosilato.

Hidrólisis: Las condiciones ácidas se utilizan para hidrolizar los intermedios durante la síntesis de lapatinib.

Sustitución: Reactivos como la 3-cloro-4-(3-fluorobenciloxi)anilina se utilizan en reacciones de sustitución para formar intermedios clave.

Productos Principales

El principal producto formado a partir de estas reacciones es lapatinib ditosilato, que se utiliza en formulaciones farmacéuticas para el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

Lapatinib ditosilato se utiliza ampliamente en la investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria. Se utiliza principalmente como terapia dirigida para el cáncer de mama HER2 positivo . La investigación ha demostrado que lapatinib ditosilato puede inhibir el crecimiento de las células cancerosas al bloquear las vías HER2 y EGFR . Además, se está estudiando su posible uso en el tratamiento de otros tipos de cáncer .

Mecanismo De Acción

Lapatinib ditosilato ejerce sus efectos uniéndose al bolsillo de unión al ATP de las tirosina quinasas EGFR y HER2, inhibiendo así su activación . Esta inhibición interrumpe las vías de señalización descendentes implicadas en el crecimiento y proliferación de las células cancerosas, deteniendo en última instancia la progresión del tumor .

Comparación Con Compuestos Similares

Mechanism of Action

As a dual tyrosine kinase inhibitor, Lapatinib Ditosylate targets both HER2 (ErbB-2) and EGFR (ErbB-1), blocking downstream signaling pathways (e.g., PI3K/AKT) to inhibit tumor proliferation . It demonstrates potent inhibitory activity with IC₅₀ values of 10.2 nM (EGFR) and 9.8 nM (HER2) in cell-free assays .

Pharmacokinetics

This compound acts as a substrate for CYP3A4, CYP2C8, and ABC transporters (e.g., ABCG2), with a bioavailability of ~24% . Its half-life is ~14 hours, supporting twice-daily dosing .

Comparison with Similar Compounds

Target Inhibition Profiles

Note: Data for Erlotinib, Gefitinib, Afatinib, and Neratinib are extrapolated from external studies; Lapatinib data sourced from provided evidence .

Clinical Efficacy

- This compound vs. Trastuzumab : In HER2+ metastatic breast cancer, Lapatinib + capecitabine improved median progression-free survival (PFS) to 6.2 months vs. 4.3 months for trastuzumab-based regimens .

- Lapatinib vs. Afatinib : Afatinib shows superior EGFR inhibition (IC₅₀: 0.5 nM) but higher toxicity (grade 3 diarrhea: 95%) compared to Lapatinib’s manageable profile .

Adverse Effects

| Compound | Common Adverse Effects | Severe Toxicity |

|---|---|---|

| This compound | Diarrhea (65%), rash (28%), fatigue (18%) | Hepatotoxicity (1.3% grade 3/4) |

| Neratinib | Diarrhea (95%), vomiting (35%) | High discontinuation rates (30%) |

| Erlotinib | Rash (75%), diarrhea (54%) | Interstitial lung disease (1%) |

Pharmacokinetic Differences

Actividad Biológica

Lapatinib ditosylate is a dual tyrosine kinase inhibitor primarily targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). It has been extensively studied for its biological activity, particularly in the treatment of breast cancer. This article reviews the pharmacodynamics, therapeutic applications, and clinical findings associated with this compound, supported by data tables and case studies.

Lapatinib functions by inhibiting the phosphorylation of HER2 and EGFR, which are critical for tumor cell proliferation and survival. The compound exhibits a slow dissociation rate from these receptors, leading to prolonged inhibition. Key pharmacodynamic properties include:

- IC50 Values :

- HER2: 10.8 nM

- EGFR: 9.2 nM

- c-Src: 3.5 µM

These values indicate that lapatinib is significantly more effective against HER2 compared to other kinases, which is crucial for its anticancer activity .

Therapeutic Applications

This compound is primarily indicated for:

- Advanced or metastatic breast cancer : Used in combination with capecitabine or letrozole for patients with HER2-positive tumors.

- Other cancers : Current research is exploring its efficacy in various malignancies beyond breast cancer, including gastric cancer and head and neck cancers .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of this compound. A notable phase III trial demonstrated that lapatinib combined with capecitabine significantly extended progression-free survival in patients with HER2-positive breast cancer who had previously received trastuzumab .

Table 1: Summary of Clinical Trials Involving this compound

| Study Design | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Phase III | HER2-positive breast cancer | Lapatinib + Capecitabine | Time to progression | Improved progression-free survival |

| Phase II | Advanced gastric cancer | Lapatinib + Chemotherapy | Response rate | Increased response rates observed |

| Phase I/II | Combination therapy | Lapatinib + Letrozole | Safety and efficacy | Manageable toxicity; promising efficacy |

Case Studies

-

Case Study on Efficacy :

A retrospective analysis of patients treated with this compound showed a significant reduction in tumor size among those who were previously resistant to trastuzumab. Histopathological examination revealed decreased cellular proliferation in treated tissues, supporting the drug's effectiveness in overcoming resistance mechanisms . -

Toxicity Profile :

Clinical assessments indicate that while lapatinib is generally well-tolerated, it can cause adverse effects such as diarrhea, skin rash, and hepatotoxicity. Monitoring liver function is recommended due to potential hepatocellular hypertrophy observed in animal models .

Enhanced Formulations

Recent investigations have focused on improving the bioavailability of lapatinib through novel delivery systems. For instance, encapsulation in β-cyclodextrin nanosponge formulations has shown enhanced aqueous solubility and reduced hepatotoxicity, leading to improved therapeutic outcomes in preclinical models .

Table 2: Comparative Bioavailability Studies

| Formulation Type | Bioavailability (%) | Observations |

|---|---|---|

| Standard Lapatinib | 25 | Limited solubility |

| β-Cyclodextrin Nanosponge | 75 | Enhanced solubility and efficacy |

Q & A

Q. What is the molecular mechanism of Lapatinib Ditosylate in targeting HER2-positive breast cancer cells, and how is this evaluated experimentally?

this compound inhibits EGFR (IC50: 10.8 nM) and HER2 (IC50: 9.2 nM) tyrosine kinases, blocking downstream signaling pathways like PI3K/AKT and MAPK. Researchers typically use kinase inhibition assays with purified EGFR/HER2 domains and cell proliferation assays in HER2-overexpressing cell lines (e.g., SK-BR-3, BT-474). Methods include:

Q. What are the standard in vivo models for studying this compound’s efficacy and toxicity?

Xenograft models using HER2+ breast cancer cell lines (e.g., BT-474) implanted in immunodeficient mice are standard. Endpoints include tumor volume reduction and immunohistochemical analysis of HER2/EGFR pathway suppression. Toxicity is assessed via cardiac monitoring (echocardiography for left ventricular ejection fraction) due to Lapatinib’s association with cardiac dysfunction .

Q. How should this compound be formulated for in vitro and in vivo studies to ensure stability?

The compound is soluble in DMSO (up to 50 mg/mL) but insoluble in water. For in vitro use, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity). For in vivo oral administration, suspend in 0.5% methylcellulose. Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in HER2-low vs. HER2-high tumors?

Stratify preclinical models by HER2 expression levels (quantified via FISH or IHC) and assess co-amplification of other receptors (e.g., EGFR, HER3). Use RNA sequencing to identify compensatory pathways (e.g., MET or IGF-1R upregulation) that may drive resistance in HER2-low tumors. Combinatorial targeting (e.g., Lapatinib + MET inhibitors) can mitigate resistance .

Q. What methodological strategies optimize combination therapies involving this compound and hormonal agents (e.g., letrozole)?

- Sequential vs. concurrent dosing : Preclinical studies suggest concurrent administration enhances synergy but increases toxicity. Use pharmacokinetic modeling to align peak plasma concentrations of both agents .

- Biomarker-driven design : Monitor ER/HER2 crosstalk via phospho-proteomic profiling to identify patients with hormone receptor co-expression .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Replace traditional solvents (e.g., dichloromethane) with water in early synthesis stages. Optimize reaction conditions (temperature, catalysts) to reduce waste and energy consumption. Validate purity via HPLC and compare yields to conventional methods .

Q. What experimental approaches address this compound’s metabolic instability due to CYP3A4 interactions?

- Co-administration with CYP inhibitors : Use ketoconazole in murine models to prolong half-life .

- Prodrug development : Modify the tosylate group to enhance metabolic stability while retaining kinase inhibition .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting results from this compound trials in trastuzumab-resistant vs. naïve HER2+ populations?

- Subgroup analysis : Stratify patients by prior trastuzumab exposure and resistance markers (e.g., PTEN loss).

- Preclinical models : Generate trastuzumab-resistant cell lines via chronic exposure and compare Lapatinib’s efficacy to parental lines .

Q. What in vitro assays best predict in vivo resistance mechanisms to this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.